2-Chloro-4-(trifluoromethyl)benzo[d]thiazole
Overview
Description
2-Chloro-4-(trifluoromethyl)benzo[d]thiazole is an organic compound belonging to the class of thiazoles. It is a white solid with a melting point of 66-67°C. The compound is used in various scientific research applications, including organic synthesis, pharmaceuticals and biochemistry. It is also used as a precursor in the synthesis of a variety of other organic compounds.
Scientific Research Applications
“2-Chloro-4-(trifluoromethyl)benzo[d]thiazole” is a chemical compound with the molecular formula C8H3ClF3NS . It’s a solid substance with a molecular weight of 237.63 .
One potential application of this compound is in the field of medicinal chemistry . Thiazoles, which include “2-Chloro-4-(trifluoromethyl)benzo[d]thiazole”, are important heterocyclic compounds that exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
The specific methods of application or experimental procedures would depend on the particular research context and the desired biological effect. For example, one study synthesized 2,4-disubstituted thiazole derivatives and evaluated their in vitro antibacterial and antifungal activities . The compounds were tested against various bacteria and yeast, including Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli, C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
The results or outcomes of such studies would also depend on the specific experimental conditions and the biological targets of interest. In the aforementioned study, the synthesized 2,4-disubstituted thiazole derivatives showed promising antibacterial and antifungal activities .
For example, Yurttas et al. synthesized 2,4-disubstituted thiazole derivatives and evaluated their in vitro antibacterial and antifungal activities . The compounds were tested against various bacteria and yeast, including Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli, C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
For example, Yurttas et al. synthesized 2,4-disubstituted thiazole derivatives and evaluated their in vitro antibacterial and antifungal activities . The compounds were tested against various bacteria and yeast, including Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, E. coli, C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDGCBQYEPMXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646592 | |
Record name | 2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)benzo[d]thiazole | |
CAS RN |
898748-15-7 | |
Record name | 2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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